molecular formula C15H11N3O2S B2721341 1-Phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone CAS No. 81555-97-7

1-Phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

Cat. No. B2721341
CAS RN: 81555-97-7
M. Wt: 297.33
InChI Key: YDIOFXQRVLYTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-Phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone” is a complex organic molecule that contains several functional groups, including a phenyl group, a pyridinyl group, an oxadiazolyl group, and a sulfanyl group attached to an ethanone backbone .


Molecular Structure Analysis

The molecule contains a five-membered 1,3,4-oxadiazole ring, which is a heterocyclic ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . It also contains a phenyl group, a pyridinyl group, and a sulfanyl group attached to an ethanone backbone .

Scientific Research Applications

Antibacterial Activity

1,3,4-Oxadiazole derivatives have garnered attention for their antibacterial potential. Researchers have explored the efficacy of this compound against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the 1,3,4-oxadiazole ring contributes to its antimicrobial properties, making it a promising candidate for novel antibiotics .

Antifungal Properties

The same compound has also demonstrated antifungal activity. Studies have evaluated its effectiveness against fungal pathogens, including yeasts and molds. The 1,3,4-oxadiazole scaffold appears to interfere with fungal cell membranes or metabolic pathways, rendering it an interesting lead for antifungal drug development .

Anti-Inflammatory Effects

Researchers have investigated the anti-inflammatory potential of 1,3,4-oxadiazole derivatives. These compounds may modulate inflammatory pathways, making them relevant for conditions such as rheumatoid arthritis, inflammatory bowel diseases, and other inflammatory disorders .

Anticancer Activity

While more research is needed, some studies have explored the anticancer properties of 1,3,4-oxadiazole-based compounds. These investigations include in vitro assays against cancer cell lines, such as breast cancer (MCF-7), lung cancer (A549), colon cancer (HCT-116), and cervical cancer (SiHa). The compound’s mechanism of action and potential as an adjuvant therapy warrant further exploration .

Antioxidant Potential

The 1,3,4-oxadiazole ring system has been associated with antioxidant activity. Researchers have assessed its ability to scavenge free radicals and protect cells from oxidative stress. Antioxidants play a crucial role in preventing various diseases, including neurodegenerative conditions and cardiovascular disorders .

Antidiabetic Effects

Some studies suggest that 1,3,4-oxadiazole derivatives exhibit antidiabetic effects. These compounds may influence glucose metabolism, insulin sensitivity, or pancreatic function. Investigating their potential as adjuncts to existing antidiabetic therapies remains an active area of research .

properties

IUPAC Name

1-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-13(11-4-2-1-3-5-11)10-21-15-18-17-14(20-15)12-6-8-16-9-7-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIOFXQRVLYTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

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